molecular formula C9H15NO2 B12798458 Amino(1-cyclohepten-1-yl)acetic acid CAS No. 71494-45-6

Amino(1-cyclohepten-1-yl)acetic acid

Cat. No.: B12798458
CAS No.: 71494-45-6
M. Wt: 169.22 g/mol
InChI Key: CGRVTRCGLLZVBR-UHFFFAOYSA-N
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Description

Amino(1-cyclohepten-1-yl)acetic acid is an organic compound characterized by the presence of an amino group attached to a cycloheptene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(1-cyclohepten-1-yl)acetic acid typically involves the reaction of cycloheptene with glycine derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: Amino(1-cyclohepten-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cycloheptene ring to a cycloheptane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives .

Scientific Research Applications

Amino(1-cyclohepten-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of amino(1-cyclohepten-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic or industrial benefits .

Comparison with Similar Compounds

  • Amino(2-cyclohexen-1-yl)acetic acid
  • Amino(2-cyclopenten-1-yl)acetic acid
  • Amino(1-cyclohexen-1-yl)acetic acid

Comparison: Amino(1-cyclohepten-1-yl)acetic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- or five-membered ring analogs.

Properties

CAS No.

71494-45-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-2-(cyclohepten-1-yl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h5,8H,1-4,6,10H2,(H,11,12)

InChI Key

CGRVTRCGLLZVBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C(C(=O)O)N

Origin of Product

United States

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